1,2-二溴-3,4,5-三氟苯

描述

Synthesis Analysis

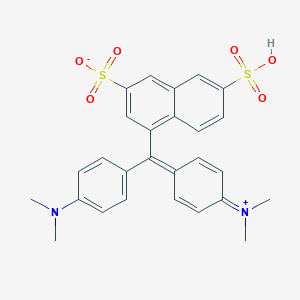

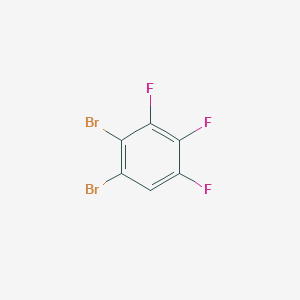

The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms. In the case of 1,2-Dibromo-3,4,5-trifluorobenzene, this could be achieved through a directed lithiation followed by halogenation, as described for the synthesis of various polyfluorinated and polybrominated benzenes . The steric hindrance and electronic effects of the substituents must be considered to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be determined using techniques such as X-ray crystallography and electron diffraction. These methods have been used to elucidate the structures of similar compounds, such as 1,2,4,5-tetrafluorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene . The presence of halogen atoms can lead to deviations from the ideal hexagonal symmetry of the benzene ring due to their size and electronic effects.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often serving as precursors for further functionalization. For example, the presence of bromine atoms makes them suitable for reactions that form benzynes, which are highly reactive intermediates used in organic synthesis . The fluorine atoms can also influence the reactivity, as seen in the selective defluorination of polyfluorinated benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are significantly affected by the nature and position of the halogen substituents. For instance, the electron-withdrawing effect of fluorine can enhance the acidity of adjacent hydrogen atoms, leading to unique hydrogen bonding interactions, as observed in 1,2,3,5-tetrafluorobenzene . The bulky nature of bromine atoms can lead to steric crowding, influencing the compound's physical state and solubility.

科学研究应用

合成和应用二溴苯:Diemer、Leroux和Colobert(2011)描述了合成各种二溴苯衍生物的方法,包括1,2-二溴-3-碘苯等,强调它们作为有机转化中的前体的重要性(Diemer, Leroux, & Colobert, 2011)。

合成过程的修改:Nai-jia(2013)修改了3,4,5-三氟溴苯的传统合成过程,减少了溴消耗,增加了产量,同时减少了副产物1,2-二溴-3,4,5-三氟苯(Song Nai-jia, 2013)。

氟苯的区域特异性官能化:Heiss和Schlosser(2003)探索了在不同位置官能化1,2,3-三氟苯及其溴衍生物的方法,展示了这些化合物在有机合成中的多功能性(Heiss & Schlosser, 2003)。

液相中的性质和行为:Cabaço等人(1996)研究了液态1,3,5-三氟苯,提供了关于其分子行为的见解,这对于理解类似氟代苯可能是相关的(Cabaço等人,1996)。

在聚合物化学和合成中的应用:Chapyshev和Chernyak(2013)讨论了对2,4,6-三氟苯进行三叠氮化反应的可能实际应用,这在聚合物化学和有机合成中作为起始化合物可能会有实际用途(Chapyshev & Chernyak, 2013)。

氟代芳香化合物的合成:Deng等人(2016)开发了一个连续流系统,用于合成2,4,5-三氟溴苯,这是生物活性肽和荧光试剂中的有价值的中间体(Deng, Shen, Ding, & Zhang, 2016)。

属性

IUPAC Name |

1,2-dibromo-3,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYZYDKXGZFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378821 | |

| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3,4,5-trifluorobenzene | |

CAS RN |

17299-94-4 | |

| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)